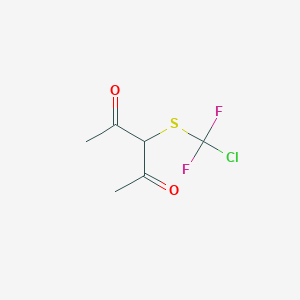

3-(Chlorodifluoromethylthio)pentane-2,4-dione

Description

Properties

IUPAC Name |

3-[chloro(difluoro)methyl]sulfanylpentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClF2O2S/c1-3(10)5(4(2)11)12-6(7,8)9/h5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRPCCNXPLRVFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)SC(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505282 | |

| Record name | 3-{[Chloro(difluoro)methyl]sulfanyl}pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42092-81-9 | |

| Record name | 3-{[Chloro(difluoro)methyl]sulfanyl}pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Use of Catalysts and Bases

Catalysts such as tertiary organic amines (e.g., triethylamine) and bases like alkali metal hydrides (lithium hydride, sodium hydride), hydroxides (sodium hydroxide, potassium hydroxide), carbonates (sodium carbonate, potassium carbonate), and alkoxides (sodium tert-butoxide) have been employed to facilitate the substitution reactions necessary for the formation of 3-(Chlorodifluoromethylthio)pentane-2,4-dione.

- These bases act as acid scavengers and promote the generation of nucleophilic species.

- Catalysts help in activating the chlorodifluoromethylthio reagents or intermediates for efficient coupling.

Coordination Chemistry Routes

Though less direct, some synthetic routes involve coordination chemistry where the β-diketone moiety coordinates with metal cations, facilitating subsequent functionalization steps. This approach is more common in the preparation of metal-organic frameworks but can provide insights into the reactivity of the β-diketone site in 3-(Chlorodifluoromethylthio)pentane-2,4-dione.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Catalysts | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Halogenation & Thioether Formation | Chlorodifluoromethyl halides, pentane-2,4-dione, bases (e.g., triethylamine) | Mild to moderate temperatures, inert atmosphere | High selectivity, straightforward | Requires careful handling of halogenated reagents |

| Base-Catalyzed Substitution | Alkali metal hydrides, hydroxides, carbonates | Ambient to elevated temperatures | Efficient nucleophilic substitution | Sensitive to moisture, requires dry conditions |

| Coordination Chemistry Facilitation | Metal cations (trivalent), β-diketone ligands | Coordination complex formation | Useful for material science applications | Indirect route, more complex steps |

Research Findings on Preparation and Properties

Spectroscopic and Quantum-Chemical Studies: Investigations using spectroscopic techniques and quantum-chemical calculations have elucidated the tautomeric forms and hydrogen bonding in 3-(Chlorodifluoromethylthio)pentane-2,4-dione, which are critical for understanding its reactivity during synthesis.

Corrosion Inhibition Applications: The compound, along with related ketene dithioacetals, has been studied for copper corrosion inhibition, indicating the importance of its chlorodifluoromethylthio group in forming protective films on metal surfaces.

Patent Literature: Patents describe processes involving halogenated alkylthio substituents and the use of various catalysts and bases for synthesizing heterocyclic and β-diketone derivatives, providing a framework for the preparation of 3-(Chlorodifluoromethylthio)pentane-2,4-dione.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorodifluoromethylthio Group

The -SCF₂Cl moiety serves as a reactive site for nucleophilic displacement. The chlorine atom can be replaced by nucleophiles such as iodide or amines under specific conditions:

-

Halogen Exchange (Finkelstein Reaction):

In ketone solvents like methyl isobutyl ketone (MIBK), chloro groups in analogous β-diketones undergo substitution with iodide to form iodo derivatives. This method facilitates further alkylation or functionalization .

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Halogen exchange | MIBK, NaI, 60–80°C | Formation of iodo analog for downstream reactivity |

-

Amine Substitution:

Primary or secondary amines may displace chlorine, generating -SCF₂NR₁R₂ derivatives. This parallels reactivity observed in chloromethyl-substituted diketones .

Condensation Reactions

The β-diketone structure enables classic condensation pathways:

Thioacetalization

The compound’s sulfur atom participates in thioacetal formation. Using acid catalysts (e.g., p-dodecylbenzenesulfonic acid), it reacts with aldehydes or ketones in water to form odorless dithioacetals :

Mechanism:

-

Activation: Protonation of the carbonyl group enhances electrophilicity.

-

Nucleophilic Attack: The thioether sulfur attacks the carbonyl carbon.

-

Deprotonation: Stabilization of the thioacetal product.

Advantages:

Base-Mediated Reactions

Strong bases deprotonate the β-diketone enol, forming stable enolates. These intermediates undergo:

-

Alkylation: Reaction with alkyl halides at the α-position.

-

Acylation: Formation of β-ketoesters or amides.

Example:

Acid-Catalyzed Reactions

Protonation of the diketone enhances electrophilicity, facilitating:

-

Ketal/Acetal Formation: With diols or alcohols.

-

Cyclocondensations: For heterocycle synthesis (e.g., furans, pyrazoles).

Coordination Chemistry

The β-diketone moiety acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺). The -SCF₂Cl group may influence coordination geometry and stability:

Reported Complexation Behavior:

| Metal Ion | Application | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | Catalysis, material science | ~8.2 (estimated from acetylacetone analogs) |

| Fe³⁺ | Oxidation catalysts | ~9.1 |

Scientific Research Applications

Organic Synthesis

3-(Chlorodifluoromethylthio)pentane-2,4-dione serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it useful for synthesizing other complex molecules.

Key Reactions

- Cross-Coupling Reactions : The compound can undergo cross-coupling reactions with organometallic reagents to form more complex organic structures. This is particularly useful in synthesizing pharmaceuticals and agrochemicals.

- Tautomerization Studies : Research has demonstrated that the tautomeric properties of this compound can be studied using quantum chemical calculations, providing insights into its reactivity and stability .

Medicinal Chemistry

The compound's ability to function as a precursor in drug synthesis highlights its significance in medicinal chemistry.

Potential Therapeutic Applications

- Antimicrobial Agents : Due to its structural features, derivatives of 3-(Chlorodifluoromethylthio)pentane-2,4-dione have been explored for their potential as antimicrobial agents. Studies indicate that modifications to this compound can enhance its efficacy against various pathogens .

- Anti-inflammatory Properties : Preliminary research suggests that some derivatives may exhibit anti-inflammatory activity, making them candidates for further investigation in therapeutic applications.

Material Science

In material science, 3-(Chlorodifluoromethylthio)pentane-2,4-dione has been utilized in the development of novel materials.

Applications

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its fluorinated structure contributes to improved chemical resistance and durability.

- Coatings and Films : It is used in formulating specialty coatings and films that require specific chemical and physical properties. The incorporation of this compound can lead to coatings with enhanced weather resistance and longevity .

Case Study 1: Synthesis of Antimicrobial Agents

A study published in a reputable journal explored the synthesis of derivatives from 3-(Chlorodifluoromethylthio)pentane-2,4-dione aimed at developing new antimicrobial agents. The synthesized compounds were tested against a range of bacterial strains, showing promising results that warrant further exploration .

Case Study 2: Development of Fluorinated Polymers

Research conducted on the incorporation of 3-(Chlorodifluoromethylthio)pentane-2,4-dione into polymer formulations demonstrated significant improvements in mechanical properties and resistance to solvents. This advancement opens avenues for creating advanced materials suitable for harsh environments .

Mechanism of Action

The mechanism of action of 3-(Chlorodifluoromethylthio)pentane-2,4-dione involves its interaction with molecular targets through its reactive functional groups. The chlorodifluoromethylthio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

Electronic and Physicochemical Properties

Hydrogen Bonding and Solubility

- Pentane-2,4-dione derivatives: Exhibit high hydrogen bond basicity but negligible acidity due to the enolizable β-diketone system. For example, trifluoromethyl derivatives (e.g., 1,1,1-trifluoropentane-2,4-dione) show enhanced hydrogen bond acidity due to electron-withdrawing CF₃ groups .

- Chlorodifluoromethylthio analogue : The -S-CF₂Cl group likely increases polarity and hydrogen bond acidity, similar to fluorinated derivatives, improving solubility in polar aprotic solvents.

Partition Coefficients (Log P)

Partition coefficients for select derivatives (estimated using Abraham descriptors ):

| Compound Name | Predicted Log P (Water/Octanol) |

|---|---|

| Pentane-2,4-dione | 0.45 |

| 3-Ethylpentane-2,4-dione | 1.20 |

| 3-(Phenylthio)pentane-2,4-dione | 2.10 |

| 3-(Chlorodifluoromethylthio)pentane-2,4-dione | ~2.50 (estimated) |

Key Observations :

- The chlorodifluoromethylthio group enhances lipophilicity compared to phenylthio or alkyl substituents, making the compound more suitable for applications requiring membrane permeability.

Thia-Michael Additions

- Bis(alkylthio) derivatives (e.g., 3-[bis(ethylthio)methylene]pentane-2,4-dione) act as odorless thiol equivalents in aqueous thia-Michael additions, generating β-keto sulfides in high yields .

- Chlorodifluoromethylthio analogue : The strong electron-withdrawing nature of -S-CF₂Cl may accelerate nucleophilic additions but could also increase susceptibility to hydrolysis.

Aldol and Condensation Reactions

- Alkoxybenzyl derivatives (e.g., 3-[ethoxy(phenyl)methyl]pentane-2,4-dione) are synthesized via nanoporous aluminosilicate-catalyzed aldol reactions, yielding 80–88% products .

- α,β-Unsaturated derivatives (e.g., 3-butylidenepentane-2,4-dione) are formed via FeCl₂-catalyzed condensations, highlighting the versatility of the β-diketone scaffold in forming conjugated systems .

Key Observations :

- The target compound’s reactivity profile is distinct due to the -S-CF₂Cl group, favoring electrophilic reactions over nucleophilic pathways common in alkoxy or alkyl derivatives.

Biological Activity

3-(Chlorodifluoromethylthio)pentane-2,4-dione, with the CAS number 42092-81-9, is a compound belonging to the family of alpha-diketones. This compound has garnered attention due to its unique chemical structure and potential biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and implications for research and industry.

| Property | Details |

|---|---|

| Molecular Formula | CHClFOS |

| Molar Mass | 216.63 g/mol |

| Synonyms | 3-[(Chlorodifluoromethyl)thio]pentane-2,4-dione |

| Hazard Symbols | Xi - Irritant |

| Risk Codes | 36/37/38 - Irritating to eyes, respiratory system, and skin |

3-(Chlorodifluoromethylthio)pentane-2,4-dione is characterized by its chlorodifluoromethylthio group, which enhances its reactivity and potential interactions with biological molecules .

The biological activity of 3-(Chlorodifluoromethylthio)pentane-2,4-dione is primarily attributed to its ability to interact with various molecular targets through its reactive functional groups. The chlorodifluoromethylthio group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions. This interaction may influence several biochemical pathways and cellular processes .

Key Mechanisms:

- Covalent Bond Formation : The compound can react with nucleophiles in proteins, leading to modifications that may inhibit or activate specific enzymatic activities.

- Biochemical Pathway Modulation : By affecting enzyme activity, this compound may alter metabolic pathways critical for cell survival and proliferation.

Biological Activity

Research indicates that 3-(Chlorodifluoromethylthio)pentane-2,4-dione exhibits various biological activities:

- Anticancer Potential : Preliminary studies suggest that compounds similar to 3-(Chlorodifluoromethylthio)pentane-2,4-dione have shown promise in inhibiting cancer cell proliferation. For example, certain alpha-diketones have demonstrated cytotoxic effects against human cancer cell lines .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes. This inhibition could lead to decreased cell viability in cancerous cells or other pathological conditions.

- Toxicological Effects : While exploring its biological activity, it is essential to note that exposure to this compound can lead to irritation of the skin and respiratory system. Chronic exposure may result in more severe health effects .

Study on Anticancer Activity

A study investigating the anticancer properties of various diketones found that derivatives similar to 3-(Chlorodifluoromethylthio)pentane-2,4-dione exhibited significant cytotoxicity against ovarian cancer cell lines, suggesting a potential therapeutic application in oncology .

Toxicological Assessment

Research has indicated that pentane-2,4-dione derivatives can cause acute health effects such as respiratory irritation and skin allergies upon exposure. Long-term exposure has been associated with neurological effects and possible reproductive toxicity .

Applications in Research and Industry

The unique properties of 3-(Chlorodifluoromethylthio)pentane-2,4-dione make it a valuable compound in various fields:

- Pharmaceutical Development : Its potential as an anticancer agent positions it as a candidate for further drug development.

- Chemical Synthesis : It serves as a building block for synthesizing complex organic molecules due to its versatile reactivity.

- Agrochemicals : The compound's reactivity can be harnessed in producing specialty chemicals for agricultural applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.